![molecular formula C26H38N2O B2973020 4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline CAS No. 337486-84-7](/img/structure/B2973020.png)
4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline
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Description
4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline is a useful research compound. Its molecular formula is C26H38N2O and its molecular weight is 394.603. The purity is usually 95%.
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Biological Activity
4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline, also known as its dihydrochloride salt form, is a complex organic compound characterized by its unique molecular architecture. It has a molecular formula of C26H40Cl2N2O and a molecular weight of 467.5 g/mol . This compound's structure includes a dimethylaniline core with a substituted side chain that features a 2,2-dimethyloxan-4-yl group and a phenylbutyl moiety. The presence of the dihydrochloride form enhances its solubility in biological systems, making it suitable for various applications in medicinal chemistry.
The biological activity of this compound can be explored through various mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors in biological systems, potentially affecting metabolic pathways.
- Cellular Effects : Studies indicate that compounds with similar structures can influence cell signaling pathways, leading to effects such as apoptosis or proliferation.
In Vitro and In Vivo Studies
Research into the biological activity of this compound typically employs both in vitro (cell culture) and in vivo (animal model) methodologies. These studies are crucial for understanding the safety and efficacy profiles of the compound.
Case Studies
- Neuroprotective Effects : Related compounds have shown neuroprotective properties in models of neurodegenerative diseases, suggesting potential therapeutic applications for this compound in similar contexts.
- Anti-inflammatory Properties : Compounds structurally similar to this compound have been reported to exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory conditions.
Comparative Analysis
To better understand its biological activity, we can compare it with other compounds that share structural similarities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Methyl-6-phenylethynylpyridine | Contains pyridine and ethynyl groups | Neuroprotective effects |
Dimethylaminoethyl benzoate | Simple dimethylamino group | Local anesthetic properties |
Phenylbutazone | Non-steroidal anti-inflammatory | Anti-inflammatory effects |
The unique combination of an oxane ring and dimethylaniline structure in this compound may provide distinct pharmacokinetic properties and biological activities not found in other similar compounds .
Safety and Toxicology
Toxicological studies are essential for evaluating the safety profile of this compound. Previous research on N,N-dimethylaniline indicates potential toxic effects including:
Properties
IUPAC Name |
4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O/c1-26(2)19-24(15-17-29-26)23(18-21-8-6-5-7-9-21)14-16-27-20-22-10-12-25(13-11-22)28(3)4/h5-13,23-24,27H,14-20H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBPSUYHNUDVJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(CCNCC2=CC=C(C=C2)N(C)C)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.